1-(CYCLOHEX-1-EN-1-YL)-3-[(QUINOLIN-8-YL)AMINO]PROPAN-1-ONE
Overview
Description
1-(CYCLOHEX-1-EN-1-YL)-3-[(QUINOLIN-8-YL)AMINO]PROPAN-1-ONE is an organic compound that features a cyclohexene ring fused with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(CYCLOHEX-1-EN-1-YL)-3-[(QUINOLIN-8-YL)AMINO]PROPAN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with quinoline derivatives under specific conditions. The reaction typically requires a catalyst and may involve steps such as nucleophilic addition and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(CYCLOHEX-1-EN-1-YL)-3-[(QUINOLIN-8-YL)AMINO]PROPAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(CYCLOHEX-1-EN-1-YL)-3-[(QUINOLIN-8-YL)AMINO]PROPAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(CYCLOHEX-1-EN-1-YL)-3-[(QUINOLIN-8-YL)AMINO]PROPAN-1-ONE involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A related compound with a cyclohexene ring and a ketone group.
Quinoline: A heterocyclic aromatic organic compound with a nitrogen atom in the ring.
Uniqueness
1-(CYCLOHEX-1-EN-1-YL)-3-[(QUINOLIN-8-YL)AMINO]PROPAN-1-ONE is unique due to its combination of a cyclohexene ring and a quinoline moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(cyclohexen-1-yl)-3-(quinolin-8-ylamino)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-17(14-6-2-1-3-7-14)11-13-19-16-10-4-8-15-9-5-12-20-18(15)16/h4-6,8-10,12,19H,1-3,7,11,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTDVDPCKMSKEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)CCNC2=CC=CC3=C2N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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